(2E)-3-(2-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid
Overview
Description
(2E)-3-(2-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid, commonly referred to as BEMA, is an organic compound composed of a bromine, ethoxy, and methoxyphenyl group. BEMA has been studied extensively in both scientific research and laboratory experiments.
Scientific Research Applications
Polymer Science and Material Engineering
Acrylates, including compounds structurally related to (2E)-3-(2-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid, are pivotal in polymer science for creating polyacrylamide gels used in electrophoresis and other applications requiring precise molecular sieving capabilities (Bergmark, 1997). These materials are essential for biochemical research, diagnostics, and the separation of biological molecules.
Occupational Health
Research also highlights the occupational health aspects related to the handling of acrylates and methacrylates. Studies have investigated the exposure of dental personnel to methacrylates, indicating low but significant exposure levels that could potentially lead to sensitization and allergic reactions (Hagberg et al., 2005). This underscores the importance of understanding exposure levels and implementing appropriate safety measures in workplaces using these chemicals.
properties
IUPAC Name |
(E)-3-(2-bromo-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-11-6-8(4-5-12(14)15)9(13)7-10(11)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEMKAOVDNZVQG-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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